molecular formula C21H31N3O2 B6762398 N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6762398
M. Wt: 357.5 g/mol
InChI Key: IDLNMBWDAOJEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxyspiro[33]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a spirocyclic heptane core, a piperidine ring, and a pyridine moiety

Properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-26-19-14-18(21(19)8-4-9-21)23-20(25)24-11-6-16(7-12-24)13-17-5-3-10-22-15-17/h3,5,10,15-16,18-19H,2,4,6-9,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNMBWDAOJEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC(=O)N3CCC(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic heptane core can be synthesized via a [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate, such as Graf’s isocyanate (ClO2S-NCO).

    Reduction of the β-Lactam: The β-lactam ring is then reduced using a reducing agent like alane (AlH3) to yield the spirocyclic amine.

    Piperidine Ring Formation: The spirocyclic amine is then reacted with a pyridin-3-ylmethyl halide under basic conditions to form the piperidine ring.

    Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and reduction steps, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the ethoxy group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring and ethoxy group.

    Reduction: Reduced carboxamide to amine.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethoxyspiro[33]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be explored for its potential as a bioisostere of piperidine-containing drugs. The spirocyclic core may impart unique pharmacokinetic properties, making it a candidate for drug development .

Medicine

In medicine, the compound’s structural features suggest it could be investigated for activity against various biological targets, including enzymes and receptors. Its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its application in the synthesis of polymers or as a precursor for advanced materials is a potential area of research.

Mechanism of Action

The mechanism by which N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide exerts its effects would depend on its specific biological target. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core may enhance binding affinity or selectivity, while the piperidine and pyridine moieties could contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxyspiro[3.3]heptan-1-yl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxamide is unique due to its combination of a spirocyclic heptane core with a piperidine and pyridine moiety. This structural combination is not commonly found in other compounds, providing it with distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.